molecular formula C9H9NO B1334962 7-Methylindolin-2-one CAS No. 3680-28-2

7-Methylindolin-2-one

Cat. No. B1334962
CAS RN: 3680-28-2
M. Wt: 147.17 g/mol
InChI Key: UAIKQUZQXSTAKX-UHFFFAOYSA-N
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Description

7-Methylindolin-2-one is a chemical compound that belongs to the class of isoindolinones, which are heterocyclic compounds featuring a 2,3-dihydroindole core structure with a ketone functionality at the second position. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of isoindolinone derivatives can be achieved through various methods. One approach involves Rh(III)-catalyzed cascade annulations to access isoindolo[2,1-b]isoquinolin-5(7H)-ones via C-H activation, which allows for the synthesis of complex structures such as rosettacin and topoisomerase I inhibitors . Another method for synthesizing isoindolin-1-ones is reported using n-BuLi-I2/ICl, which affords the desired isoindolinones with Z-stereochemistry across the C=C double bond . Additionally, a practical and efficient system for the synthesis of isoindolinones is described using substituted methyl 2-(halomethyl)benzoates and substituted amines in catalyst-free and solvent-free conditions .

Molecular Structure Analysis

The molecular structure of 7-Methylindolin-2-one is characterized by the presence of a methyl group at the seventh position of the indolin-2-one core. The structure of isoindolinone derivatives can be confirmed using spectroscopic methods such as 1H and 13C NMR . The density functional theory (DFT) and time-dependent (TD)-DFT calculations can be used to predict the emission properties of these compounds, as demonstrated by the dual emission observed in the study of a 7-hydroxy derivative undergoing excited-state intramolecular proton transfer (ESIPT) .

Chemical Reactions Analysis

Isoindolinones can undergo various chemical reactions, which can be utilized for further functionalization and diversification. For instance, the aminal functionality in the synthesized isoindolo[2,1-b]isoquinolin-5(7H)-ones can serve as a handle for further diversification . The ESIPT process in 7-hydroxy derivatives of isoindolinones can lead to dual emission, which is solvent-dependent and can be used for monitoring aqueous environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Methylindolin-2-one derivatives can vary depending on the substituents and the specific structure of the compound. For example, the fluorescence properties of a 7-hydroxy derivative can be influenced by the dielectric constant of the solvent, which suggests its application as a fluorescent probe . The synthesized compounds can exhibit selective activity for cancer cells, with varying efficacy against different types of cancer, and some derivatives have shown the ability to inhibit cell migration .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Derivatives : 1-Amino-2-methylindoline, a precursor for 7-Methylindolin-2-one, has been used in synthesizing new heterocyclic derivatives, including 1-amino-2-methylindole and azo(2-methyl)indoline, with potential pharmaceutical applications (Peyrot et al., 2001).

  • Kinetics of Oxidation Studies : The oxidation kinetics of 1-amino-2-methylindoline by chloramine, relevant for the synthesis of 7-Methylindolin-2-one, has been studied, providing insights into the synthesis process and potential yield optimizations (Elkhatib et al., 2002).

Chemical Properties and Reactions

  • Crystal Packing Analysis : The crystal structure of Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate, a derivative of 7-Methylindolin-2-one, has been analyzed, revealing insights into its hydrogen bonding and stacking interactions, which are crucial for understanding its chemical behavior (Miao et al., 2011).

  • Electrochemical Reaction Studies : Electrochemical reduction studies of N-nitroso-2-methylindoline to N-amino-2-methylindoline, a key step in synthesizing 7-Methylindolin-2-one, have been performed to understand the influence of various parameters on product yield, highlighting its complex reaction sequence (Weise et al., 1986).

Pharmaceutical Applications

  • Potential in Drug Development : Research into the catalytic Claisen amino rearrangement of N-alkenyl-2-methylindoline, a precursor to 7-Methylindolin-2-one, suggests potential in the development of pharmaceutical compounds, particularly in synthesizing alkenyl-2-methylindolines (Mustafin et al., 1992).

  • Role in Synthesis of Indolic Hydrazines : Studies on the synthesis of 1-amino-2-methylindoline, a key component in creating 7-Methylindolin-2-one, have provided insights into the limits of the Raschig process for synthesizing indolic hydrazines in aqueous media, which are significant in pharmaceutical contexts (Elkhatib et al., 2002).

Safety And Hazards

The safety information for 7-Methylindolin-2-one indicates that it may be harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Future Directions

Research on indole and its metabolites, including 7-Methylindolin-2-one, is ongoing, with a focus on their potential as biomarkers for various diseases . Future studies may further investigate the metabolism and distribution of these compounds, their ability to cross the blood-brain barrier, and their potential therapeutic applications .

properties

IUPAC Name

7-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-3-2-4-7-5-8(11)10-9(6)7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIKQUZQXSTAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190279
Record name 2H-Indol-2-one, 1,3-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylindolin-2-one

CAS RN

3680-28-2
Record name 2H-Indol-2-one, 1,3-dihydro-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Indol-2-one, 1,3-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.00 g (31.0 mmol) 7-methyl-1H-indol-2,3-dione in 18.1 mL (372 mmol) hydrazine hydrate were heated to 110° C. for 3 h. Then the reaction mixture was cooled, the precipitate formed was suction filtered and washed with water. The precipitate was suspended in water, acidified with conc. hydrochloric acid and stirred for 10 min. Then the reaction mixture was stirred for a further 30 min in the ice bath, the precipitate was suction filtered, washed with water and dried.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
VO Kur'yanov, TA Chupakhina, OV Shishkin… - Russian Journal of …, 2008 - Springer
… monosubstituted at C7 resulted either in the mixture of N-β- and é-β-glucosaminides [in the case of 7-chloro derivative (IX)], or could not be glycosylated at all [7-methylindolin-2-one (XII)…
Number of citations: 6 link.springer.com
MK Christensen, KD Erichsen… - Journal of medicinal …, 2010 - ACS Publications
Optimization of the anticancer activity for a class of compounds built on a 1,3-dihydroindole-2-one scaffold was performed. In comparison with recently published derivatives of …
Number of citations: 60 pubs.acs.org
MW Boudreau, PJ Hergenrother - RSC Medicinal Chemistry, 2022 - pubs.rsc.org
… In a campaign to find anticancer small molecules, the authors first identified 6-chloro-3,3-bis(4-hydroxyphenyl)-7-methylindolin-2-one (later renamed TOP001, 64 …
Number of citations: 2 pubs.rsc.org
MN Elinson, YE Ryzhkova, FV Ryzhkov… - Journal of …, 2022 - Wiley Online Library
The new catalytic aldol transformation has been found: the reaction of isatins and kojic acid in ethanol in the presence of basic catalysts results in the formation of the new …
Number of citations: 3 onlinelibrary.wiley.com
G Li, G Bao, G Zhu, Y Li, L Huang, W Sun… - Organic & …, 2018 - pubs.rsc.org
A highly efficient strategy for the regio- and stereospecific Friedel–Crafts alkylation of indoles with spiro-epoxyoxindoles has been developed in the mixed solvents of HFIP/H2O (1 : 9) …
Number of citations: 10 pubs.rsc.org
KB Priyanka, G Sammaiah - Pharmacophore, 2015 - pharmacophorejournal.com
The present study involves the synthesis of 3-((5-((6-(propylthio)-1H-Benz [d] imidazol-2-yl) amino)-1, 3, 4-oxadiazol-2-yl) imino) substituted indolin-2-ones and evaluation for their …
Number of citations: 5 pharmacophorejournal.com
S Mo, Z Yang, J Xu - European Journal of Organic Chemistry, 2014 - Wiley Online Library
An economical, practical, and green protocol with which to synthesize 3‐alkylideneoxindoles from α‐diazo‐β‐ketoanilides has been developed. The approach employs inexpensive Cu(…
QX Lou, Y Niu, ZC Qi, SD Yang - The Journal of Organic …, 2020 - ACS Publications
With triphenylphosphine oxide serving as both the directing group and the reagent, we have developed a Cp*Ir(III)-catalyzed direct C–H functionalization of triphenylphosphine oxide …
Number of citations: 8 pubs.acs.org
X Li, W Tan, YX Gong, F Shi - The Journal of Organic Chemistry, 2015 - ACS Publications
A catalyst-controlled chemoselective formal 1,2-addition of 3-indolylmethanols with cyclic enaminones has been established in the presence of TfOH as a strong acid, which afforded C2…
Number of citations: 23 pubs.acs.org
P Gandeepan, P Rajamalli, CH Cheng - Synthesis, 2016 - thieme-connect.com
A concise approach to the synthesis of oxindoles and phenanthridones from anilides is described. In the presence of catalytic amount of Pd(OAc) 2 , 2-iodoacetates and 2-…
Number of citations: 17 www.thieme-connect.com

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